molecular formula C18H16N2O2S B5542442 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone

Cat. No.: B5542442
M. Wt: 324.4 g/mol
InChI Key: VHSCCUYHIAWNPT-UHFFFAOYSA-N
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Description

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone is a complex organic compound that features a benzoxazole ring and an indole ring connected via a sulfanyl and ethanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone typically involves multi-step organic reactions

    Preparation of Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of Sulfanyl Group: The benzoxazole derivative can be reacted with a thiol compound in the presence of a base to introduce the sulfanyl group.

    Coupling with Indole Derivative: The final step involves the reaction of the sulfanyl-substituted benzoxazole with an indole derivative under appropriate conditions to form the desired ethanone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ethanone linkage can be reduced to form alcohol derivatives.

    Substitution: The benzoxazole and indole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoxazole and indole derivatives.

Scientific Research Applications

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Materials Science: Its unique structural features may be utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2-methylindol-1-yl)ethanone
  • 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,3-dihydroindol-1-yl)ethanone

Uniqueness

The uniqueness of 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone lies in its specific structural configuration, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of both benzoxazole and indole rings, along with the sulfanyl and ethanone linkages, provides a versatile scaffold for further functionalization and application.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-12-10-13-6-2-4-8-15(13)20(12)17(21)11-23-18-19-14-7-3-5-9-16(14)22-18/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSCCUYHIAWNPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CSC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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